molecular formula C10H13NO3 B3059939 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid CAS No. 1439902-52-9

2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid

Cat. No. B3059939
CAS RN: 1439902-52-9
M. Wt: 195.21
InChI Key: WAYFUUNEOQRPAM-UHFFFAOYSA-N
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Description

“2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid” is a chemical compound with a molecular weight of 167.16 . Its IUPAC name is (3-methoxy-2-pyridinyl)acetic acid .

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor in laboratory experiments. However, this compound can also have off-target effects on other receptors, which can complicate the interpretation of experimental results. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of interesting future directions for research on 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid. One area of focus is the development of more selective NMDA receptor antagonists that can be used to study the function of this receptor with greater precision. Another area of focus is the use of this compound and other NMDA receptor antagonists as potential therapeutics for neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in exploring the potential anti-inflammatory and anti-cancer effects of this compound, which could have important implications for the development of new drugs in these areas.

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the key applications of this compound is its use as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a critical role in synaptic plasticity and learning and memory processes. This compound has been found to selectively inhibit the activity of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders.

properties

IUPAC Name

2-(3-methoxypyridin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,9(12)13)8-7(14-3)5-4-6-11-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYFUUNEOQRPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248005
Record name 2-Pyridineacetic acid, 3-methoxy-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439902-52-9
Record name 2-Pyridineacetic acid, 3-methoxy-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 3-methoxy-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid

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